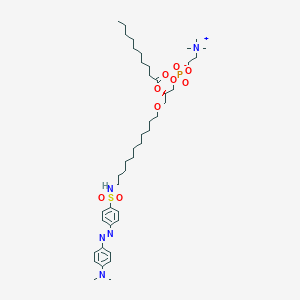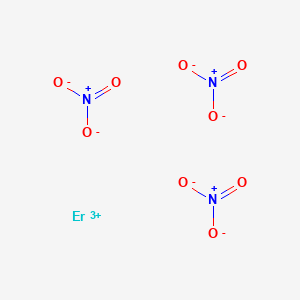
1-Nitroazetidine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitroazetidine-3-carbonyl chloride is a chemical compound that has gained significant interest in the scientific community due to its unique properties and potential applications. It is an organic compound with the chemical formula C3H3ClN2O3. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-Nitroazetidine-3-carbonyl chloride is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. This compound is highly reactive and can undergo various reactions, including nucleophilic substitution, addition, and elimination reactions.
Biochemical and Physiological Effects:
1-Nitroazetidine-3-carbonyl chloride has been shown to have various biochemical and physiological effects. It has been shown to have antitumor activity and has been used in the synthesis of various anticancer drugs. Additionally, it has been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Nitroazetidine-3-carbonyl chloride in lab experiments is its high reactivity, which makes it a useful intermediate in various chemical reactions. However, its high reactivity also makes it difficult to handle, and it must be stored and handled with care. Additionally, it is a toxic compound and can be harmful if ingested or inhaled.
Zukünftige Richtungen
There are many potential future directions for research involving 1-Nitroazetidine-3-carbonyl chloride. One potential application is in the synthesis of new drugs with anticancer or antibacterial properties. Additionally, it could be used in the development of new materials with unique properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of 1-Nitroazetidine-3-carbonyl chloride involves the reaction of 1-nitroazetidine with thionyl chloride. The reaction takes place under reflux in the presence of a catalyst such as triethylamine. The resulting product is a yellowish liquid that is highly reactive and must be handled with care.
Wissenschaftliche Forschungsanwendungen
1-Nitroazetidine-3-carbonyl chloride has been used extensively in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, including the synthesis of new drugs, the development of new materials, and the study of biochemical and physiological processes.
Eigenschaften
CAS-Nummer |
128534-31-6 |
|---|---|
Molekularformel |
C4H5ClN2O3 |
Molekulargewicht |
164.55 g/mol |
IUPAC-Name |
1-nitroazetidine-3-carbonyl chloride |
InChI |
InChI=1S/C4H5ClN2O3/c5-4(8)3-1-6(2-3)7(9)10/h3H,1-2H2 |
InChI-Schlüssel |
CDNKEPQQJGGIRY-UHFFFAOYSA-N |
SMILES |
C1C(CN1[N+](=O)[O-])C(=O)Cl |
Kanonische SMILES |
C1C(CN1[N+](=O)[O-])C(=O)Cl |
Synonyme |
3-Azetidinecarbonyl chloride, 1-nitro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















